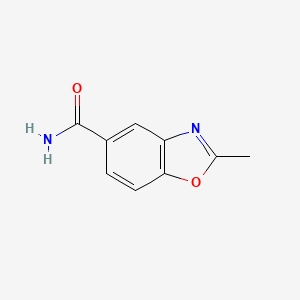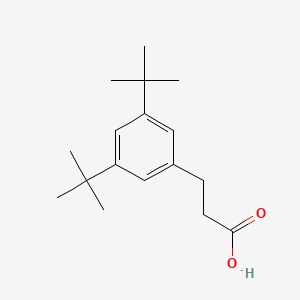
3-(3,5-Di-tert-butylphenyl)propanoic acid
説明
3-(3,5-Di-tert-butylphenyl)propanoic acid is a chemical compound that is employed as an active pharmaceutical intermediate . It can be used as an antioxidant group to modify esters . This kind of esters is useful in many fields, such as lubricating oil and cutting compound, because of two important functions (antioxidant and lubricant) in the same compound .
Molecular Structure Analysis
The molecular formula of 3-(3,5-Di-tert-butylphenyl)propanoic acid is C17H26O3 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3,5-Di-tert-butylphenyl)propanoic acid include a molecular weight of 278.39 . It is slightly soluble in water .科学的研究の応用
Use in Food Contact Materials
- Scientific Field : Food Safety
- Application Summary : This compound is used as an additive in polyolefins, which are materials that come into contact with food . The European Food Safety Authority (EFSA) conducted a safety evaluation of this substance .
- Methods of Application : The substance is used only in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products .
- Results/Outcomes : The EFSA concluded that there is no safety concern for the consumer if the substance’s migration does not exceed 0.05 mg/kg food .
Use in Antioxidant Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : This compound is important in the synthesis of antioxidants . Antioxidants are a component of the majority of known polymerous stuffs and consumer properties of products depend on their efficacy .
- Methods of Application : The production of these antioxidants is based on ester exchanges polyatomic alcohols .
- Results/Outcomes : The specific outcomes of this application are not provided in the sources. However, the synthesized antioxidants are likely used to improve the stability and longevity of various products .
Use in Nanosponge Hydrogel
- Scientific Field : Biotechnology
- Application Summary : This compound has been used to formulate a nanosponge hydrogel of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate of Alcaligenes faecalis . The hydrogel was designed to control skin fungal ailments .
- Methods of Application : The compound was loaded into β-cyclodextrins (CD) nanosponges (NS) and incorporated into a carbopol 940 hydrogel .
- Results/Outcomes : The hydrogel showed good stability, drug release, and higher antifungal activity against Candida albicans compared to fluconazole . In vivo study showed that the hydrogel increased survival rates, wound contraction, and healing of wound gap .
Use in Lubricating Oil and Cutting Compound
- Scientific Field : Industrial Chemistry
- Application Summary : This compound can be used as an antioxidant group to modify esters . These esters are useful in many fields, such as lubricating oil and cutting compound .
- Methods of Application : The compound is used to modify esters, which are then used in lubricating oil and cutting compounds .
- Results/Outcomes : The modified esters provide two important functions (antioxidant and lubricant) in the same compound .
Use in Polymer Stabilization
- Scientific Field : Polymer Chemistry
- Application Summary : This compound is used as a stabilizer in polymers . It helps to prevent the degradation of polymers during processing and in their end-use applications .
- Methods of Application : The compound is incorporated into the polymer during the polymerization process or added to the polymer after it has been formed .
- Results/Outcomes : The addition of this compound improves the stability and longevity of the polymer, enhancing its performance and lifespan .
Use in Cosmetics
- Scientific Field : Cosmetic Science
- Application Summary : This compound is used in cosmetics as an antioxidant . It helps to protect the cosmetic product and the skin from oxidative damage .
- Methods of Application : The compound is added to the cosmetic formulation during the manufacturing process .
- Results/Outcomes : The addition of this compound improves the stability of the cosmetic product and can provide skin-protective benefits .
Safety And Hazards
The European Food Safety Authority (EFSA) has conducted a risk assessment of the additive, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols . The EFSA concluded that there is no safety concern for the consumer if the substance is used only in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .
特性
IUPAC Name |
3-(3,5-ditert-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h9-11H,7-8H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYBGPKEFLHQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CCC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598156 | |
| Record name | 3-(3,5-Di-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Di-tert-butylphenyl)propanoic acid | |
CAS RN |
42288-01-7 | |
| Record name | 3-(3,5-Di-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




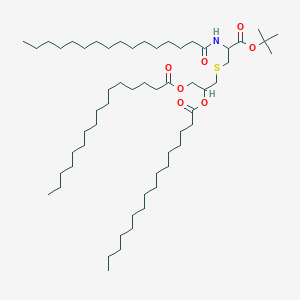
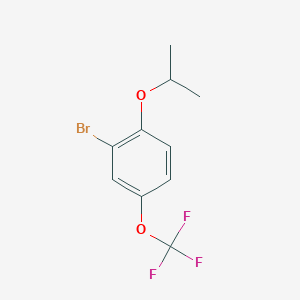
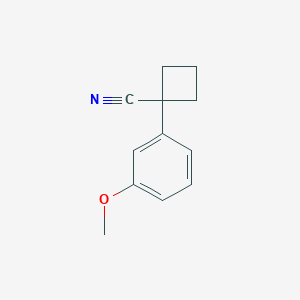
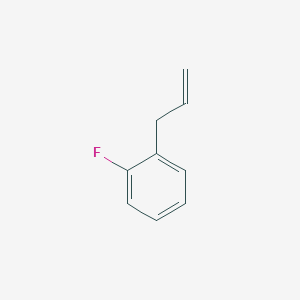
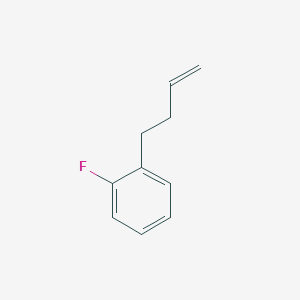
![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)
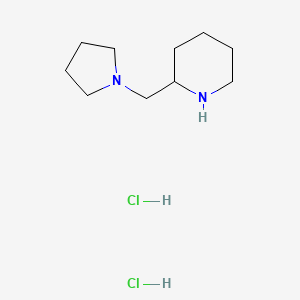
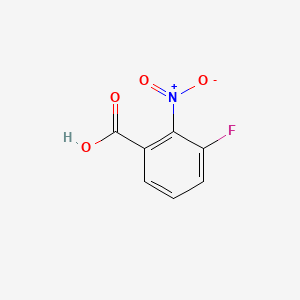
![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)
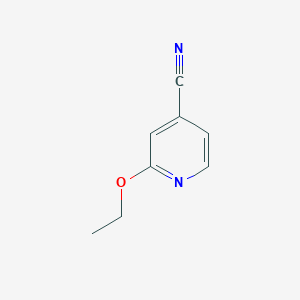
![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)
